3-Benzyloxy-5-carboxyphenylboronic acid
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Overview
Description
3-Benzyloxy-5-carboxyphenylboronic acid is an organic compound with the molecular formula C14H13BO5 It is a derivative of phenylboronic acid, characterized by the presence of a benzyloxy group at the 3-position and a carboxy group at the 5-position on the phenyl ring
Mechanism of Action
Target of Action
The primary target of 3-Benzyloxy-5-carboxyphenylboronic acid is the Suzuki–Miyaura (SM) cross-coupling reaction . This reaction is a widely-applied transition metal catalysed carbon–carbon bond forming reaction .
Mode of Action
The compound interacts with its targets through a process known as transmetalation . In this process, formally nucleophilic organic groups are transferred from boron to palladium . This is part of the SM coupling reaction, which also involves an oxidative addition process where palladium becomes oxidized through its donation of electrons to form a new Pd–C bond .
Biochemical Pathways
The affected pathway is the SM coupling reaction pathway . The downstream effects of this pathway include the formation of new carbon-carbon bonds, which is a crucial step in many organic synthesis processes .
Pharmacokinetics
It’s known that the compound is relatively stable and readily prepared . Its stability and preparation ease contribute to its bioavailability.
Result of Action
The result of the compound’s action is the formation of new carbon-carbon bonds via the SM coupling reaction . This enables the synthesis of a wide range of organic compounds .
Action Environment
The action of this compound is influenced by environmental factors such as temperature and the presence of other reagents . For instance, the compound is usually stored in a refrigerated, dry, cool, and well-ventilated place . It’s also known to be incompatible with strong oxidizing agents, strong acids, and strong bases .
Biochemical Analysis
Biochemical Properties
They can form reversible covalent bonds with biomolecules containing cis-diols, such as sugars and glycoproteins . This property makes them useful in the study of these biomolecules.
Cellular Effects
The specific cellular effects of 3-Benzyloxy-5-carboxyphenylboronic acid are not well-studied. Boronic acids are known to influence cell function in various ways. For example, they can affect cell signaling pathways and gene expression
Molecular Mechanism
Boronic acids are known to exert their effects at the molecular level through various mechanisms, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression
Metabolic Pathways
Boronic acids are known to interact with various enzymes and cofactors
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Benzyloxy-5-carboxyphenylboronic acid typically involves the Suzuki-Miyaura coupling reaction. This reaction is a palladium-catalyzed cross-coupling between an aryl halide and an organoboron compound. The general procedure includes:
Starting Materials: An aryl halide (such as 3-benzyloxy-5-bromobenzoic acid) and a boronic acid derivative.
Catalyst: Palladium(0) complex, often Pd(PPh3)4.
Base: A base such as potassium carbonate (K2CO3) or sodium hydroxide (NaOH).
Solvent: A polar aprotic solvent like dimethylformamide (DMF) or tetrahydrofuran (THF).
Reaction Conditions: The reaction is typically carried out under an inert atmosphere (e.g., nitrogen or argon) at elevated temperatures (80-100°C).
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to maximize yield and purity, including the use of continuous flow reactors and automated systems for precise control of temperature, pressure, and reagent addition.
Chemical Reactions Analysis
Types of Reactions: 3-Benzyloxy-5-carboxyphenylboronic acid undergoes various chemical reactions, including:
Oxidation: Conversion to corresponding phenols or quinones.
Reduction: Reduction of the carboxy group to an alcohol.
Substitution: Nucleophilic substitution reactions at the benzyloxy group.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic conditions.
Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Nucleophiles like amines or thiols under basic conditions.
Major Products:
Oxidation: Formation of benzoquinones or phenolic derivatives.
Reduction: Formation of benzyl alcohol derivatives.
Substitution: Formation of substituted benzyloxy derivatives.
Scientific Research Applications
3-Benzyloxy-5-carboxyphenylboronic acid has diverse applications in scientific research:
Chemistry: Used as a building block in organic synthesis, particularly in the formation of carbon-carbon bonds via Suzuki-Miyaura coupling.
Biology: Investigated for its potential as a molecular probe in biological systems due to its boronic acid functionality, which can interact with diols and other biomolecules.
Medicine: Explored for its potential as an inhibitor of serine proteases and other enzymes, making it a candidate for drug development.
Industry: Utilized in the synthesis of advanced materials and polymers, as well as in the development of sensors and diagnostic tools.
Comparison with Similar Compounds
3-Carboxyphenylboronic acid: Lacks the benzyloxy group, making it less hydrophobic and potentially less selective in certain applications.
4-Formylphenylboronic acid: Contains a formyl group instead of a carboxy group, altering its reactivity and binding properties.
3-Formylphenylboronic acid: Similar to 4-formylphenylboronic acid but with the formyl group at the 3-position.
Uniqueness: 3-Benzyloxy-5-carboxyphenylboronic acid is unique due to the presence of both benzyloxy and carboxy groups, which enhance its reactivity and binding capabilities. This dual functionality allows for more versatile applications in synthesis and biological interactions compared to its simpler counterparts.
Properties
IUPAC Name |
3-borono-5-phenylmethoxybenzoic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13BO5/c16-14(17)11-6-12(15(18)19)8-13(7-11)20-9-10-4-2-1-3-5-10/h1-8,18-19H,9H2,(H,16,17) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HFKQSVIPWAJTOD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC(=CC(=C1)OCC2=CC=CC=C2)C(=O)O)(O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13BO5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.06 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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